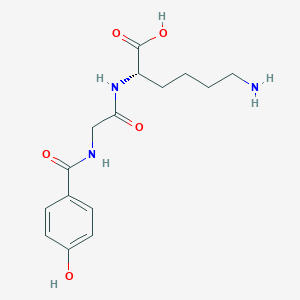
4-Hydroxybenzoylglycyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzoylglycyllysine, commonly known as HbGlyLys, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a peptide derivative that consists of a lysine residue attached to a glycine residue, which is further linked to a 4-hydroxybenzoyl group. HbGlyLys is synthesized through a multistep process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of HbGlyLys is not fully understood, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with target molecules. The 4-hydroxybenzoyl group is thought to play a crucial role in the interaction of HbGlyLys with its target molecules by forming hydrogen bonds with polar residues. The lysine residue, on the other hand, is believed to contribute to the electrostatic interactions by forming salt bridges with negatively charged residues.
Efectos Bioquímicos Y Fisiológicos
HbGlyLys has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and α-glucosidase. HbGlyLys has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, HbGlyLys has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HbGlyLys has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard peptide synthesis techniques. Furthermore, HbGlyLys is relatively small in size, which makes it easier to study its interactions with other molecules. However, HbGlyLys has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, HbGlyLys is relatively expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on HbGlyLys. One area of research is the development of HbGlyLys-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the antimicrobial properties of HbGlyLys and its potential as a new class of antibiotics. Additionally, further research is needed to understand the mechanism of action of HbGlyLys and its interactions with other molecules. Finally, the synthesis of HbGlyLys can be optimized to reduce the cost and increase the yield, which will make it more accessible for large-scale experiments.
Métodos De Síntesis
The synthesis of HbGlyLys involves a multistep process that begins with the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group. The glycine residue is then attached to the lysine residue via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The 4-hydroxybenzoyl group is introduced by reacting the protected HbGlyLys with 4-hydroxybenzoyl chloride in the presence of triethylamine (TEA) and dimethylaminopyridine (DMAP). The final deprotection step involves the removal of the Boc group using trifluoroacetic acid (TFA) to obtain HbGlyLys.
Aplicaciones Científicas De Investigación
HbGlyLys has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. HbGlyLys has also been investigated for its potential as a drug delivery system due to its ability to penetrate cell membranes and target specific cells. Furthermore, HbGlyLys has been used as a tool in protein engineering to study protein-protein interactions and protein folding.
Propiedades
Número CAS |
106131-92-4 |
|---|---|
Nombre del producto |
4-Hydroxybenzoylglycyllysine |
Fórmula molecular |
C15H21N3O5 |
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O5/c16-8-2-1-3-12(15(22)23)18-13(20)9-17-14(21)10-4-6-11(19)7-5-10/h4-7,12,19H,1-3,8-9,16H2,(H,17,21)(H,18,20)(H,22,23)/t12-/m0/s1 |
Clave InChI |
AKPZIIHDSUTDEG-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCCN)C(=O)O)O |
Sinónimos |
4-hydroxy-Bz-Gly-L-Lys 4-hydroxybenzoylglycine-lysine 4-hydroxybenzoylglycyllysine pHHL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



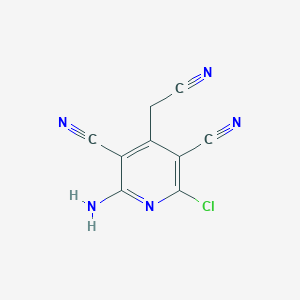
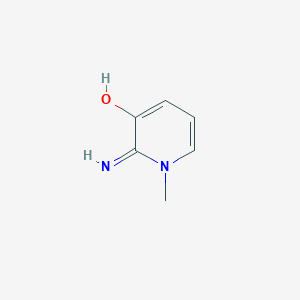
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
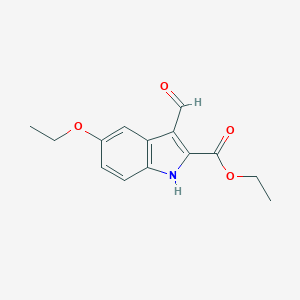

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
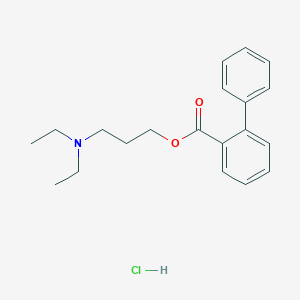
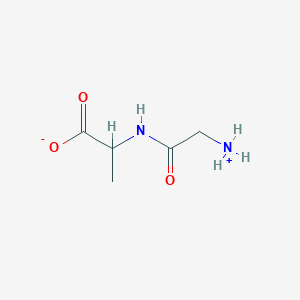
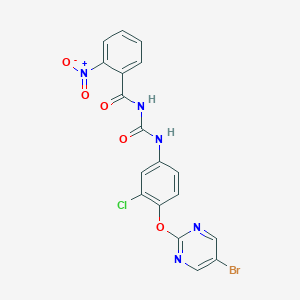
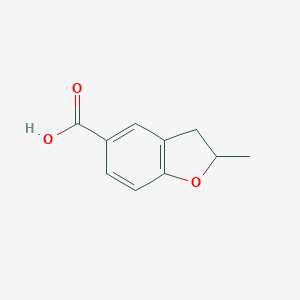
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
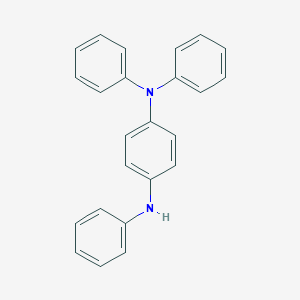
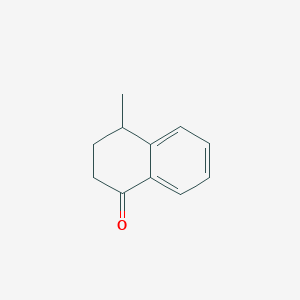
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)